![molecular formula C16H24ClNO4 B1450522 (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 98102-32-0](/img/structure/B1450522.png)
(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride
Overview
Description
(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride, commonly referred to as (S)-BTPAP-HCl, is a chiral reagent used for the synthesis of chiral compounds. It is a versatile reagent, capable of being used in a variety of synthetic reactions, and has been used in a wide range of synthetic applications, including asymmetric synthesis and the synthesis of pharmaceuticals.
Scientific Research Applications
Multifunctional Dendrimers Construction
The compound has been utilized in the synthesis of multifunctional dendrimers. Monomers like di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate, designed and synthesized for this purpose, are essential for constructing such dendrimers, which have applications in nanotechnology and material sciences (Newkome et al., 2003).
HIV-Protease Activity Detection
Derivatives of the compound have been used in developing assays for detecting HIV-protease activity. The synthesis of specific protected amino acids and their application in solid-phase peptide synthesis creates sequence-specific chromogenic protease substrates, crucial in the biomedical field for the detection and study of HIV (Badalassi et al., 2002).
MRI Contrast Agent Development
The compound has contributed to the synthesis of chiral tetraazamacrocycles, key intermediates in manufacturing MRI contrast agents. The process involves an improved synthesis of orthogonally protected chiral glutarate arms, demonstrating the compound's significance in advanced medical imaging technologies (Levy et al., 2009).
Asymmetric Synthesis of Functionalised Compounds
It has been used in the asymmetric synthesis of orthogonally funtionalised compounds, showcasing its utility in creating complex molecules with potential applications in various chemical industries (Garrido et al., 2004).
Antimycobacterial Activities
Derivatives of the compound show antimycobacterial activities, indicating its potential in developing therapeutic agents against diseases like tuberculosis. The structure-activity relationship also sheds light on the molecular interactions important for biological activity (Moreth et al., 2014).
UV Absorber Development
It has been employed in the synthesis of compounds containing a benzotriazole and a disulfide bond, serving as potent UV absorbers. These compounds protect against ultraviolet damage, demonstrating applications in industries like plastics and coatings (Ku, 2014).
properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCDXXIAXZLMQY-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98102-32-0 | |
Record name | 1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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